molecular formula C20H20N4O B282179 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Cat. No. B282179
M. Wt: 332.4 g/mol
InChI Key: VELKZGQRQOCKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, also known as PD173955, is a small molecule inhibitor that has been studied for its potential use in cancer research. This compound has shown promising results in inhibiting tumor growth in various types of cancer, making it a potential candidate for future cancer therapies. In

Mechanism of Action

The mechanism of action of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of several key signaling pathways involved in cancer progression. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been shown to inhibit the activity of the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are involved in cell survival, proliferation, and migration. By inhibiting these pathways, 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to have other biochemical and physiological effects. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been shown to inhibit the activity of several kinases, such as c-Src, FAK, and JAK2, which are involved in cell adhesion, migration, and invasion. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is its potential use in cancer research. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has shown promising results in inhibiting tumor growth in various types of cancer, making it a potential candidate for future cancer therapies. However, one of the limitations of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is the development of more effective and efficient synthesis methods for 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, which can improve its availability and accessibility for research purposes. Another direction is the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one in combination with other anti-cancer agents, which can enhance its anti-tumor effects and reduce potential side effects. Additionally, the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one in animal models can provide valuable insights into its safety and efficacy for future clinical trials.

Synthesis Methods

The synthesis of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino-1-propanol in the presence of acetic acid and sodium borohydride. The resulting intermediate is then treated with 1,3-cyclohexanedione in the presence of ammonium acetate to yield the final product.

Scientific Research Applications

5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.

properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

5-(2-aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H20N4O/c1-13(21)12-24-19(15-10-6-3-7-11-15)16-17(14-8-4-2-5-9-14)22-23-18(16)20(24)25/h2-11,13,19H,12,21H2,1H3,(H,22,23)

InChI Key

VELKZGQRQOCKGN-UHFFFAOYSA-N

SMILES

CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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